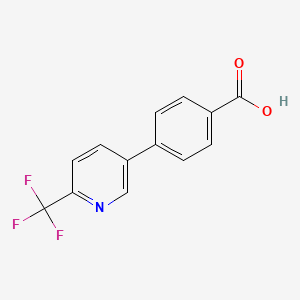

4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

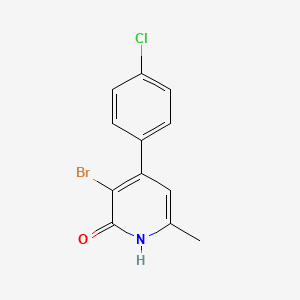

“4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is a type of phenylpyridine . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” is complex and contains several key components, including three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

As a benzoic acid building block, “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties have earned fluorine a unique place in the arsenal of the discovery chemist .Mechanism of Action

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including “4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid”, is becoming an increasingly important research topic .

properties

CAS RN |

845826-95-1 |

|---|---|

Product Name |

4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid |

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

4-[6-(trifluoromethyl)pyridin-3-yl]benzoic acid |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-5-10(7-17-11)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) |

InChI Key |

FOOREMKGBPKDRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8770782.png)

![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8770814.png)